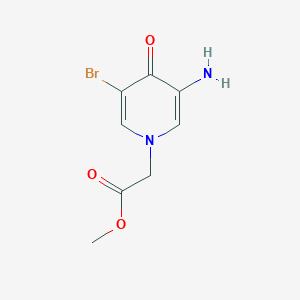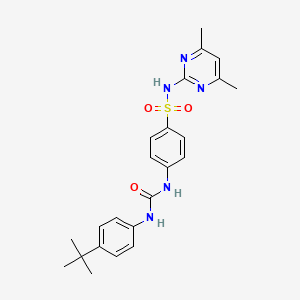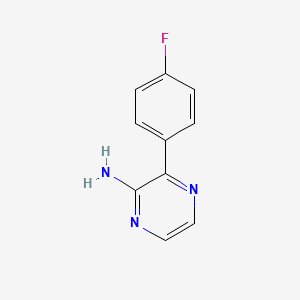
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring substituted with amino, bromo, and oxo groups, and an ester functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate typically involves the reaction of 3-amino-5-bromo-2-methylbenzoic acid with methyl formate in an appropriate solvent. The reaction mixture is then subjected to suitable processing steps such as filtration and washing to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic or electrophilic reagents, depending on the nature of the substituent being introduced, are used under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The exact mechanism of action of Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of functional groups like amino and bromo may facilitate binding to active sites or influence the compound’s reactivity.
相似化合物的比较
Similar Compounds
Methyl 3-amino-5-bromo-2-methylbenzoate: Shares similar structural features but differs in the position and nature of substituents.
Indole derivatives: These compounds also contain heterocyclic rings and exhibit diverse biological activities
Uniqueness
Methyl 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetate is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for targeted applications in research and industry.
属性
分子式 |
C8H9BrN2O3 |
|---|---|
分子量 |
261.07 g/mol |
IUPAC 名称 |
methyl 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9BrN2O3/c1-14-7(12)4-11-2-5(9)8(13)6(10)3-11/h2-3H,4,10H2,1H3 |
InChI 键 |
VWSNFPYAUMKXMW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CN1C=C(C(=O)C(=C1)Br)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-methoxyphenyl)piperidine-3-carboxamide](/img/structure/B15239711.png)




![3-Bromo-2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239737.png)


![6-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-A]pyrimidine-5,7-dione](/img/structure/B15239758.png)


![1-[(5-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B15239773.png)
